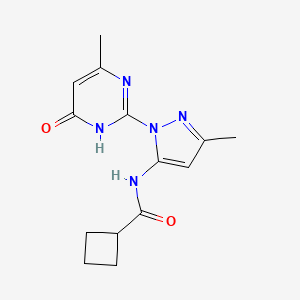

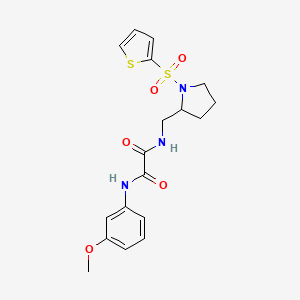

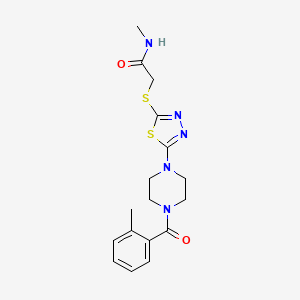

![molecular formula C20H32B2O4 B2657009 Bis[(+)-pinanediolato]diboron CAS No. 230299-05-5](/img/structure/B2657009.png)

Bis[(+)-pinanediolato]diboron

説明

Bis(pinacolato)diboron, also known as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, is a reagent used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It acts as a substrate used in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates . It is also used as a condensation agent in the preparation of poly(arylene)s .

Synthesis Analysis

Bis(pinacolato)diboron can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . It has been used in catalytic enantioselective diboration of alkenes with readily available carbohydrate-derived catalysts via the intermediacy of 1,2-bonded diboronates .Molecular Structure Analysis

The molecular formula of Bis(pinacolato)diboron is C12H24B2O4 . The InChI Key is IPWKHHSGDUIRAH-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(pinacolato)diboron is used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It acts as a substrate used in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates . It is also used as a condensation agent in the preparation of poly(arylene)s .Physical And Chemical Properties Analysis

Bis(pinacolato)diboron appears as white to pale cream lumps and/or powder . It is soluble in tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, but insoluble in water .科学的研究の応用

- B2Pin2 interacts with lithium 12-hydroxystearate (LHS) in lithium grease, forming a Lewis acid–base complex. This interaction enhances the rheological properties of the grease by strengthening the soap fiber structure. Additionally, B2Pin2 reduces friction and wear during sliding, likely due to a boundary lubrication film formed by B2Pin2 adsorption on rubbing surfaces and tribochemical reactions with steel surfaces .

- B2Pin2 serves as a valuable reagent for the cis-vicinal diborylation of acetylenes and olefins using platinum catalysis. It also participates in palladium-catalyzed cyclization reactions of 1,6-enynes, leading to homoallylic alkylboronates .

- As a condensation agent, B2Pin2 contributes to the preparation of poly(arylene)s. Its unique boron-containing structure makes it useful in designing functional polymers .

- B2Pin2 can be employed in copper-catalyzed α,β-enone borylation reactions. In one study, Cu3(BTC)2 (BTC: 1,3,5-benzenetricarboxylate) acted as a heterogeneous catalyst in the presence of cesium carbonate, facilitating the borylation of α,β-conjugated enones .

Tribology and Lubrication

Organic Synthesis

Polymer Chemistry

Catalysis

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEZFUGEQURPEN-YAEFTDRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)B4O[C@@H]5C[C@@H]6C[C@H]([C@@]5(O4)C)C6(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11970270 | |

CAS RN |

230299-05-5, 230299-17-9 | |

| Record name | (+)-Bis(pinanediolato)diboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 230299-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

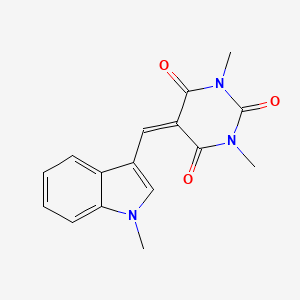

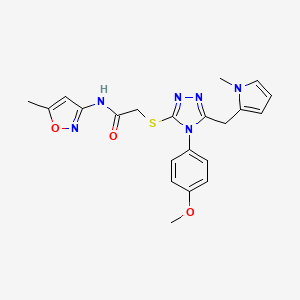

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)

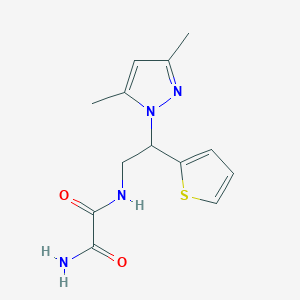

![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)

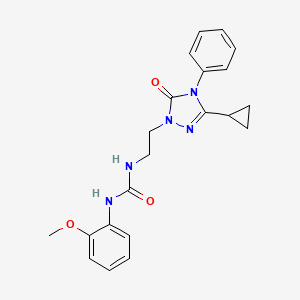

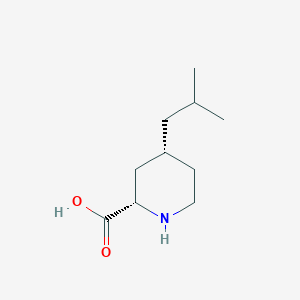

![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)

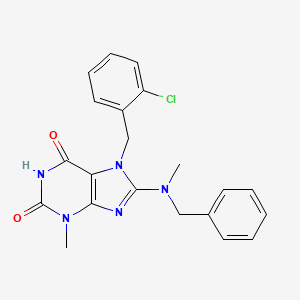

![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)